molecular formula C15H15Cl2NO5S B4244704 2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Cat. No.: B4244704
M. Wt: 392.3 g/mol
InChI Key: AIQVOQITQLJYQN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a sulfonamide group attached to a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Substituted benzenesulfonamides.

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes and pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide: Characterized by the presence of chlorine atoms and a trimethoxyphenyl group.

    This compound: Similar structure but with different substituents on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO5S/c1-21-12-7-10(8-13(22-2)15(12)23-3)18-24(19,20)14-6-9(16)4-5-11(14)17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQVOQITQLJYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.